1,2,3-Trimethoxyhexane
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Overview
Description
1,2,3-Trimethoxyhexane is an organic compound with the molecular formula C9H20O3 It is a derivative of hexane, where three methoxy groups are attached to the first, second, and third carbon atoms of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethoxyhexane can be synthesized through several methods. One common approach involves the methylation of 1,2,3-hexanetriol using methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trimethoxyhexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
1,2,3-Trimethoxyhexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-trimethoxyhexane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor binding, depending on the specific application.
Comparison with Similar Compounds
- 1,2,3-Trimethoxycyclohexane
- 2,2,3-Trimethylhexane
- 2,3,4-Trimethylhexane
Comparison: 1,2,3-Trimethoxyhexane is unique due to the presence of three methoxy groups on a linear hexane chain, which imparts distinct chemical and physical properties. In contrast, compounds like 2,2,3-trimethylhexane and 2,3,4-trimethylhexane have methyl groups as substituents, leading to different reactivity and applications.
Properties
CAS No. |
20637-29-0 |
---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1,2,3-trimethoxyhexane |
InChI |
InChI=1S/C9H20O3/c1-5-6-8(11-3)9(12-4)7-10-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
CYRZKNXBEJFRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(COC)OC)OC |
Origin of Product |
United States |
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